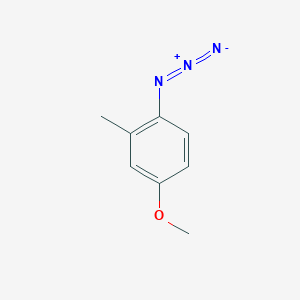
1-Azido-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a methoxy group (-OCH3), and a methyl group (-CH3)
Mechanism of Action
Target of Action
Azides are known to be versatile in organic synthesis, participating in various reactions to form heterocyclic compounds .
Mode of Action
The mode of action of 1-Azido-4-methoxy-2-methylbenzene is likely through its azide group. Azides can undergo a variety of reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . For instance, they can participate in cycloaddition reactions, such as [3+2] cycloaddition .
Biochemical Pathways
The compound’s azide group can be involved in the synthesis of various heterocycles , which are fundamental structures in many natural and synthetic bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-4-methoxy-2-methylbenzene can be synthesized through a multi-step process involving the substitution of appropriate functional groups on the benzene ring. One common method involves the nitration of 4-methoxy-2-methylbenzene to introduce a nitro group, followed by reduction to an amine, and subsequent diazotization and azidation to form the azido compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Azido-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amines or thiols.
Cycloaddition Reactions: Triazoles are the major products formed.
Reduction Reactions: Amines are the primary products formed from the reduction of the azido group.
Scientific Research Applications
1-Azido-4-methoxy-2-methylbenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Triazole derivatives synthesized from this compound have potential therapeutic applications.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-methylbenzene: Similar structure but lacks the methoxy group.
1-Azido-2-methylbenzene: Similar structure but lacks the methoxy group and has a different substitution pattern.
4-Methoxy-2-methylbenzene: Lacks the azido group.
Uniqueness
1-Azido-4-methoxy-2-methylbenzene is unique due to the presence of both the azido and methoxy groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with various applications in scientific research .
Properties
IUPAC Name |
1-azido-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQLAXVDVPYOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
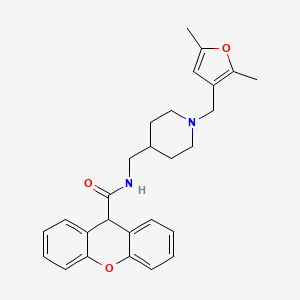

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
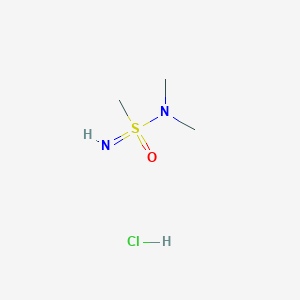
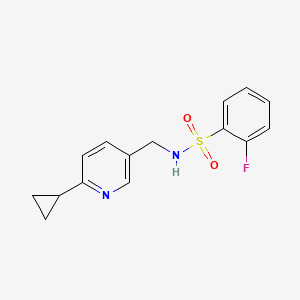

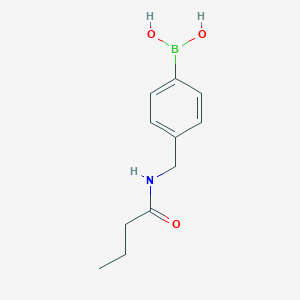
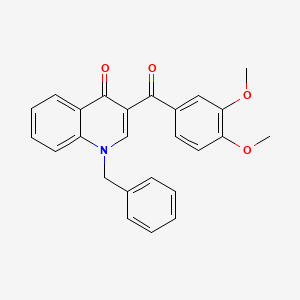

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)

![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)
